![molecular formula C7H10N2O B13958514 3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)
3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a fused ring system combining pyrrole and isoxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can be achieved through several methods. One common approach involves the reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes, and acrylonitrile under reflux or microwave irradiation . Another method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
科学的研究の応用
3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with molecular targets and pathways within biological systems. This compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities.
Pyrroloisoquinolines: These compounds have a similar fused ring system and are used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for specific applications.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
3-ethyl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C7H10N2O/c1-2-6-5-3-4-8-7(5)10-9-6/h8H,2-4H2,1H3 |
InChIキー |
IYABIOYISASGBS-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC2=C1CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


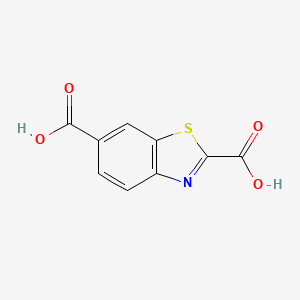
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13958444.png)
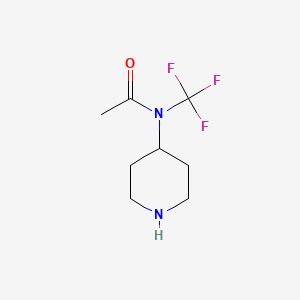


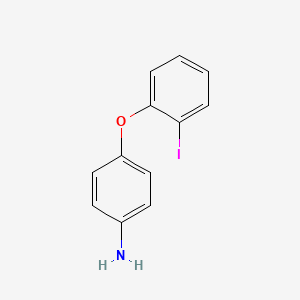

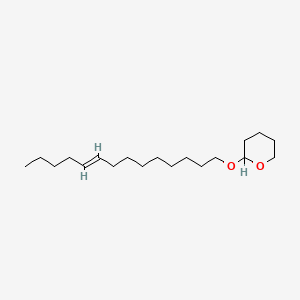
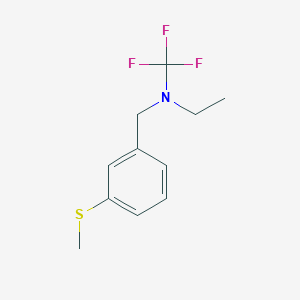



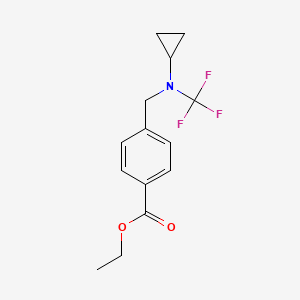
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)
